4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a trifluoroethoxy group attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with cyclopropylamine under appropriate conditions to form 4-amino-N-cyclopropylbenzamide.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-amino-N-cyclopropylbenzamide with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction of the benzamide core can produce cyclopropyl-substituted anilines.
Scientific Research Applications
4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amides and trifluoroethoxy groups.
Industry: It can be utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-cyclopropylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties.
4-Amino-2-(2,2,2-trifluoroethoxy)benzamide: Lacks the cyclopropyl group, affecting its reactivity and biological activity.
N-Cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide:
Uniqueness
4-Amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of all three functional groups (amino, cyclopropyl, and trifluoroethoxy) in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)6-19-10-5-7(16)1-4-9(10)11(18)17-8-2-3-8/h1,4-5,8H,2-3,6,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNWTGKRIYVJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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